molecular formula C13H8BrNO4 B8358668 2-(4-Bromo-2-nitrophenoxy)benzaldehyde

2-(4-Bromo-2-nitrophenoxy)benzaldehyde

Cat. No.: B8358668
M. Wt: 322.11 g/mol
InChI Key: TYIBCZPQJOLCCF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenoxy)benzaldehyde is a brominated and nitrated aromatic aldehyde with the molecular formula C₁₃H₈BrNO₄ (molecular weight: 330.11 g/mol). The compound features a benzaldehyde core substituted with a phenoxy group bearing nitro (-NO₂) and bromo (-Br) substituents at the 2- and 4-positions, respectively. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical research .

Properties

Molecular Formula

C13H8BrNO4

Molecular Weight

322.11 g/mol

IUPAC Name

2-(4-bromo-2-nitrophenoxy)benzaldehyde

InChI

InChI=1S/C13H8BrNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H

InChI Key

TYIBCZPQJOLCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 2-(4-Bromo-2-nitrophenoxy)benzaldehyde and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound C₁₃H₈BrNO₄ 330.11 4-Br, 2-NO₂ on phenoxy ring Aldehyde, nitro, bromo
2-[(4-Bromobenzyl)oxy]benzaldehyde C₁₄H₁₁BrO₂ 291.14 4-Br on benzyl, phenoxy linkage Aldehyde, benzyl ether
4-(2-Bromophenoxy)benzaldehyde C₁₃H₉BrO₂ 277.11 2-Br on phenoxy ring Aldehyde, bromo
4-Bromo-2-hydroxy-6-methylbenzaldehyde C₈H₇BrO₂ 215.04 4-Br, 2-OH, 6-CH₃ on benzene Aldehyde, hydroxyl, methyl
2-(Diphenylphosphino)benzaldehyde C₁₉H₁₅OP 290.29 Phosphino (-PPh₂) at 2-position Aldehyde, phosphine

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The nitro group in this compound is strongly electron-withdrawing, reducing electron density at the aldehyde group compared to derivatives with electron-donating substituents (e.g., methyl or hydroxyl groups) .
  • Steric Effects: Bulky substituents like benzyloxy (in 2-[(4-Bromobenzyl)oxy]benzaldehyde) or phosphino groups (in 2-(diphenylphosphino)benzaldehyde) hinder reactivity at the aldehyde site, whereas smaller groups (e.g., bromo) have minimal steric impact .

Research and Market Considerations

  • Synthesis Challenges: The nitro group’s ortho position in this compound may complicate synthesis compared to para-substituted derivatives like 4-(2-Bromophenoxy)benzaldehyde, where steric hindrance is minimized .

Preparation Methods

Reaction Mechanism and Substrate Design

The most direct route involves nucleophilic aromatic substitution (SNAr) between 2-fluorobenzaldehyde and 4-bromo-2-nitrophenol. The electron-withdrawing nitro and bromo groups activate the phenol’s oxygen for nucleophilic attack on the electron-deficient fluorobenzaldehyde. The reaction proceeds under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 120–150°C.

Key Optimization Parameters :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility and nucleophilicity.

  • Solvent Effects : DMSO increases reaction rate compared to DMF but may necessitate higher temperatures for complete conversion.

  • Catalytic Additives : Crown ethers (e.g., 18-crown-6) improve yields by stabilizing potassium ions, enhancing phenoxide reactivity.

Representative Procedure :

  • Combine 4-bromo-2-nitrophenol (1.0 equiv), 2-fluorobenzaldehyde (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in DMSO.

  • Heat at 140°C for 24 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 68–75%.

Ullmann-Type Coupling

Copper-Catalyzed Etherification

Ullmann coupling employs a copper catalyst (e.g., CuI) to facilitate the coupling of 2-iodobenzaldehyde with 4-bromo-2-nitrophenol. This method is advantageous for substrates with steric hindrance or poor SNAr reactivity.

Reaction Conditions :

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%) as a ligand.

  • Solvent : Dimethylacetamide (DMAc) at 110°C.

  • Base : K₃PO₄ (2.0 equiv) to deprotonate the phenol.

Challenges :

  • Prolonged reaction times (48–72 hours) are required for complete conversion.

  • Competing dehalogenation of the iodoarene may reduce yields.

Yield : 55–62% after silica gel purification.

Oxidation of 2-(4-Bromo-2-nitrophenoxy)benzyl Alcohol

Two-Step Synthesis via Intermediate Alcohol

This route first forms the ether-linked benzyl alcohol, followed by oxidation to the aldehyde.

Step 1: Ether Formation
2-Chlorobenzyl alcohol reacts with 4-bromo-2-nitrophenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 2-(4-bromo-2-nitrophenoxy)benzyl alcohol.

Step 2: Oxidation
The alcohol is oxidized using manganese dioxide (MnO₂) in dichloromethane at room temperature.

Advantages :

  • Avoids harsh SNAr conditions, preserving sensitive functional groups.

  • High oxidation efficiency (90–95% conversion).

Overall Yield : 70–78%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A less conventional approach utilizes Suzuki coupling between 2-boronobenzaldehyde and 4-bromo-2-nitrophenyl triflate. This method requires precise control over palladium catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃).

Limitations :

  • Limited by the availability of boronated benzaldehyde derivatives.

  • Competing hydrolysis of the triflate group reduces efficiency.

Yield : 50–58% under optimized conditions.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Key AdvantagesLimitations
SNAr68–7514024High regioselectivityRequires electron-deficient substrate
Ullmann Coupling55–6211048–72Tolerates steric hindranceLong reaction time
Oxidation of Alcohol70–7825 (oxidation)12–24Mild conditionsTwo-step synthesis
Suzuki Coupling50–588024Versatile for diverse substratesSensitivity to triflate hydrolysis

Q & A

What synthetic methodologies are recommended for preparing 2-(4-Bromo-2-nitrophenoxy)benzaldehyde?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, reacting 4-bromo-2-nitrophenol with a benzaldehyde derivative under alkaline conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key steps include optimizing reaction time and temperature to balance nitro-group stability and reactivity. Characterization via NMR and HPLC is critical to confirm purity and regioselectivity .

How can researchers safely handle and store this compound?

Level: Basic
Methodological Answer:
Safety protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in a sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
    First-aid measures for accidental exposure (e.g., flushing eyes with water for 15 minutes) are detailed in safety data sheets for structurally similar compounds .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns on the benzene rings.
  • X-ray Crystallography: Programs like SHELXL or WinGX are used to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, crystallographic analysis of related dialdehydes revealed dihedral angles between aromatic rings and weak CH-π interactions .

How does the electron-withdrawing nitro group influence the reactivity of this compound?

Level: Advanced
Methodological Answer:
The nitro group activates the aromatic ring for electrophilic substitution at specific positions while deactivating others. Computational studies (e.g., density-functional theory, DFT) can map electron density distributions and predict reactive sites. For instance, the nitro group’s meta-directing effect may guide functionalization at the bromine-bearing position for further cross-coupling reactions .

What challenges arise in analyzing reaction kinetics involving this compound, and how can they be addressed?

Level: Advanced
Methodological Answer:
Challenges include:

  • Side Reactions: Competing pathways due to multiple reactive sites (aldehyde, nitro, bromo groups).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates but complicate reaction monitoring.
    Solutions involve:
  • In-situ Techniques: Use of UV-Vis or FTIR spectroscopy to track real-time kinetics.
  • Isolation of Intermediates: Quenching reactions at controlled intervals for HPLC-MS analysis .

How can computational methods predict the stability of this compound derivatives?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Assess thermodynamic stability by calculating Gibbs free energy of derivatives.
  • Molecular Dynamics (MD): Simulate interactions in solution or solid state to predict aggregation behavior.
    For example, studies on similar aldehydes used DFT to correlate substituent effects (e.g., electron-withdrawing groups) with reaction activation energies .

What strategies mitigate contradictions in spectral data during structural elucidation?

Level: Advanced
Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR data with mass spectrometry (HRMS) and IR spectroscopy.
  • Crystallographic Refinement: Resolve ambiguities in NOESY or COSY spectra by comparing experimental and simulated X-ray diffraction patterns.
    Discrepancies in coupling constants or integration ratios often arise from dynamic effects (e.g., rotational isomerism), which can be modeled using variable-temperature NMR .

What are the implications of steric and electronic effects in designing derivatives for catalytic applications?

Level: Advanced
Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., isopropyl groups) may hinder access to catalytic active sites, requiring molecular docking simulations to optimize ligand geometry.
  • Electronic Effects: Electron-deficient aromatic rings (due to nitro/bromo groups) enhance electrophilicity, favoring nucleophilic attack in cross-coupling reactions.
    Case studies on analogous benzaldehydes demonstrated improved catalytic efficiency when substituents were tailored to balance these factors .

How can researchers address gaps in toxicological data for this compound?

Level: Advanced
Methodological Answer:

  • In-silico Toxicity Prediction: Tools like ProTox-II or Derek Nexus can estimate hazards based on structural alerts (e.g., nitro groups associated with mutagenicity).
  • In-vitro Assays: Perform Ames tests or cytotoxicity screens using human cell lines to validate predictions.
    Safety data sheets for related brominated nitro compounds recommend these precautionary measures .

What role does this compound play in synthesizing macrocyclic or pharmaceutical intermediates?

Level: Advanced
Methodological Answer:
The aldehyde group enables condensation with amines to form Schiff bases, precursors to macrocycles. For example, reactions with polyamines under reflux conditions yield azacrown ethers or cryptands. Optimizing stoichiometry and solvent polarity (e.g., ethanol vs. DMF) is critical for high yields .

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